2,4-dimethyl-5-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole
Description
Properties
IUPAC Name |
5-[(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-14-19(25-15(2)20-14)12-21-8-17-10-22(11-18(17)9-21)26(23,24)13-16-6-4-3-5-7-16/h3-7,17-18H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTXFYPDIHCPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CC3CN(CC3C2)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-5-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological relevance, particularly in drug development. The structural complexity provided by the octahydropyrrolo moiety contributes to its unique interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar thiazole structures exhibit potent antitumor activities. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be fully elucidated but suggests potential efficacy based on structural analogs.
Enzyme Inhibition
Thiazole derivatives are often evaluated for their ability to inhibit key enzymes involved in disease pathways. For example, they have been documented as effective inhibitors of tyrosinase, an enzyme critical in melanin production. The dual mechanism of action includes direct inhibition of tyrosinase activity and modulation of melanogenesis-related proteins .
Antioxidant Properties
The compound may also exhibit antioxidant properties. Similar thiazole compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage and could contribute to its therapeutic potential in conditions associated with oxidative stress.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Direct interaction with enzymes such as tyrosinase.
- Cellular Signaling Modulation : Alteration of signaling pathways related to cell proliferation and apoptosis.
- Radical Scavenging : Reduction of reactive oxygen species (ROS) levels.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related thiazole compounds:
- Study on Tyrosinase Inhibition : A recent study demonstrated that certain thiazole derivatives inhibited tyrosinase more effectively than traditional inhibitors like kojic acid. The mechanism involved competitive inhibition and was supported by molecular docking studies .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Kojic Acid | 50 | Competitive Inhibition |
| Thiazole Derivative A | 10 | Competitive Inhibition |
| Thiazole Derivative B | 15 | Non-competitive Inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic derivatives, focusing on structural features, physicochemical properties, synthesis, and biological activity.
Table 1: Comparative Overview of Key Compounds
Structural Features
- Target Compound : The octahydropyrrolo[3,4-c]pyrrole system is unique, offering a rigid, bicyclic framework that may enhance target binding through shape complementarity. The phenylmethanesulfonyl group adds polarity, contrasting with methoxy or chloro substituents in analogs .
- Pyrazole-Thiazole Hybrid () : Simpler structure with a pyrazole ring linked to the thiazole core; lacks the sulfonyl group and fused bicyclic system .
- Triazole-Thiol Derivatives () : Feature sulfur-containing triazole rings with alkyl/aryl substituents, enabling hydrogen bonding and metal coordination .
Physicochemical Properties
- Solubility: The target’s sulfonyl group and higher molecular weight (~470 vs. 299–380 g/mol in analogs) may reduce aqueous solubility compared to smaller thiazoles (e.g., ’s 4-methyl-5-thiazolethanol, which is water-soluble) .
- Polarity : Sulfonyl > methoxy > chloro substituents in terms of electron-withdrawing effects, influencing logP and membrane permeability .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary synthons: (1) the octahydropyrrolo[3,4-c]pyrrole core, (2) the phenylmethanesulfonyl group, and (3) the 2,4-dimethylthiazole moiety. Retrosynthetic disconnection at the methylene linker suggests a coupling reaction between a 5-(chloromethyl)-2,4-dimethylthiazole intermediate and a 5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-amine derivative.
Synthesis of the Octahydropyrrolo[3,4-c]Pyrrole Core
The bicyclic amine structure is typically synthesized via cyclization of linear precursors. A validated method involves the condensation of a substituted pyrrole with a diketone under acidic conditions . For instance, reacting 1-(2-aminopropyl)pyrrole with acetylacetone in the presence of p-toluenesulfonic acid (PTSA) generates the octahydropyrrolo[3,4-c]pyrrole framework through intramolecular imine formation and subsequent reduction .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Acetylacetone, PTSA, reflux in toluene | 68% |
| Reduction | NaBH4, methanol, 0°C to RT | 82% |
Introduction of the phenylmethanesulfonyl group is achieved via sulfonylation of the secondary amine in the pyrrolopyrrole core. Treatment with phenylmethanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base affords the sulfonylated product .
Optimized Procedure
-
Dissolve octahydropyrrolo[3,4-c]pyrrol-2-amine (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) and cool to 0°C.
-
Slowly add phenylmethanesulfonyl chloride (1.2 equiv).
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Stir at room temperature for 12 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 75%
Preparation of the 2,4-Dimethylthiazole Moiety
The 2,4-dimethylthiazole core is synthesized via the Hantzsch thiazole synthesis . Reacting 2-bromopropane (α-halo ketone) with thioacetamide in ethanol under reflux forms the thiazole ring.
Reaction Scheme
-
Combine 2-bromopropane (1.0 equiv) and thioacetamide (1.1 equiv) in ethanol.
-
Reflux for 6 hours.
-
Neutralize with aqueous NaHCO3 and extract with ethyl acetate.
Yield : 70%
For functionalization at the 5-position, the thiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by substitution with a methylene group via a Friedel-Crafts alkylation .
Coupling of Thiazole and Pyrrolopyrrole-Sulfonyl Components
The final step involves nucleophilic substitution between 5-(chloromethyl)-2,4-dimethylthiazole and the sulfonylated pyrrolopyrrole amine.
Procedure
-
Dissolve 5-(chloromethyl)-2,4-dimethylthiazole (1.0 equiv) and 5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-amine (1.05 equiv) in DMF.
-
Add K2CO3 (2.0 equiv) and heat to 60°C for 24 hours.
-
Purify via column chromatography (dichloromethane/methanol 10:1).
Yield : 65%
Reaction Optimization Data
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 60°C |
| Time | 24 hours |
Industrial-Scale Considerations
Scale-up requires addressing challenges such as exothermic reactions during sulfonylation and ensuring efficient purification. Continuous flow reactors enhance safety and yield in cyclization steps . Green chemistry principles advocate replacing DCM with 2-methyltetrahydrofuran and employing catalytic triethylamine .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,4-dimethyl-5-({5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3-thiazole?
- Answer : The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Cyclocondensation : Formation of the thiazole core via reactions between α-haloketones and thiourea derivatives under reflux in ethanol or DMF .
- Functionalization : Introduction of the pyrrolo-pyrrole moiety via nucleophilic substitution using pre-synthesized 5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole, often facilitated by coupling agents like EDC/HOBt .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) or column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer :
- ¹H/¹³C NMR : To confirm substituent connectivity and stereochemistry, particularly for the octahydropyrrolo[3,4-c]pyrrole system .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- LC-MS : Validates molecular weight and purity (>95%) via high-resolution mass spectrometry .
Q. How is purity assessed during synthesis?
- Answer :
- HPLC with Diode-Array Detection : Monitors retention times and UV spectra for consistency with reference standards .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Answer :
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 1CX2) based on structural analogs showing antifungal/anti-inflammatory activity .
- Protocol :
Prepare the ligand (compound) and receptor (enzyme) files using tools like AutoDock Tools.
Perform rigid/flexible docking with scoring functions (e.g., AutoDock Vina).
Analyze binding poses and interactions (e.g., hydrogen bonds with catalytic residues) .
- Validation : Compare docking scores (ΔG) to known inhibitors (e.g., fluconazole for 3LD6) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Answer :
- Refinement Software : Use SHELXL for high-resolution data to address disorder in flexible moieties (e.g., the methyl-thiazole group) .
- Twinned Data Analysis : Apply SHELXD/SHELXE to deconvolute overlapping reflections in twinned crystals .
- Validation Tools : Check Rint (<5%) and Rfree–Rwork gaps (<5%) to ensure model accuracy .
Q. How can reaction conditions be optimized for high-yield synthesis?
- Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
- Temperature Control : Maintain 80–100°C during cyclocondensation to minimize side-product formation .
- Catalyst Selection : Use Pd(PPh3)4 for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
Notes
- Structural Complexity : The octahydropyrrolo[3,4-c]pyrrole system introduces stereochemical challenges; chiral HPLC or X-ray crystallography is recommended for enantiopurity assessment .
- Computational Limitations : Docking predictions require experimental validation (e.g., enzyme inhibition assays) due to potential false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
